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molecular formula C8H8O3S2 B494532 Methyl 2-(3-formyl-2-thienylthio)acetate CAS No. 19685-82-6

Methyl 2-(3-formyl-2-thienylthio)acetate

Cat. No. B494532
M. Wt: 216.3g/mol
InChI Key: FBBDPBCQLDGYSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04894390

Procedure details

To a solution of methyl [3-(2-dioxolanyl)-thiophene-2-ylthio]acetate (23.36 g) in acetone (100 mL) was added p-toluenesulfonic acid (0.25 g) and the reaction mixture was stirred at room temperature for 1 hour. A saturated aqueous solution of sodium bicarbonate (4 mL) was added with stirring followed by the addition of water (50 mL). After stirring for 10 minutes, the acetone was evaporated in vacuo to leave a gum and water. The gum was dissolved in ether (500 mL) and extracted with water (4×50 mL), dried (MgSO4), filtered and the solvent was evaporated in vacuo to leave 19.77 g of oily methyl (3-formylthiophene-2-ylthio)acetate which was used in the next step without purification.
Name
methyl [3-(2-dioxolanyl)-thiophene-2-ylthio]acetate
Quantity
23.36 g
Type
reactant
Reaction Step One
Quantity
0.25 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
reactant
Reaction Step Three
Name
Quantity
500 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[O:1]1CCO[CH:2]1[C:6]1[CH:10]=[CH:9][S:8][C:7]=1[S:11][CH2:12][C:13]([O:15][CH3:16])=[O:14].C1(C)C=CC(S(O)(=O)=O)=CC=1.C(=O)(O)[O-].[Na+].O>CC(C)=O.CCOCC>[CH:2]([C:6]1[CH:10]=[CH:9][S:8][C:7]=1[S:11][CH2:12][C:13]([O:15][CH3:16])=[O:14])=[O:1] |f:2.3|

Inputs

Step One
Name
methyl [3-(2-dioxolanyl)-thiophene-2-ylthio]acetate
Quantity
23.36 g
Type
reactant
Smiles
O1C(OCC1)C1=C(SC=C1)SCC(=O)OC
Name
Quantity
0.25 g
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)O)C
Name
Quantity
100 mL
Type
solvent
Smiles
CC(=O)C
Step Two
Name
Quantity
4 mL
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Step Three
Name
Quantity
50 mL
Type
reactant
Smiles
O
Step Four
Name
Quantity
500 mL
Type
solvent
Smiles
CCOCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred at room temperature for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
with stirring
STIRRING
Type
STIRRING
Details
After stirring for 10 minutes
Duration
10 min
CUSTOM
Type
CUSTOM
Details
the acetone was evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
to leave a gum and water
EXTRACTION
Type
EXTRACTION
Details
extracted with water (4×50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated in vacuo

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(=O)C1=C(SC=C1)SCC(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 19.77 g
YIELD: CALCULATEDPERCENTYIELD 101.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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